1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide
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Overview
Description
1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with indoline-2-carboxamide under specific conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the formation of the amide bond . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially using reagents like sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide can be compared with other indole derivatives such as:
5-Chloroindoline-2,3-dione: Known for its antimicrobial activity.
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate: Used in various chemical applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other similar compounds.
Properties
IUPAC Name |
1-(5-chloro-2-methoxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-15-7-6-11(18)9-12(15)17(22)20-13-5-3-2-4-10(13)8-14(20)16(19)21/h2-7,9,14H,8H2,1H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYCEQPVMRMXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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